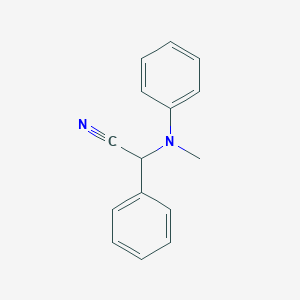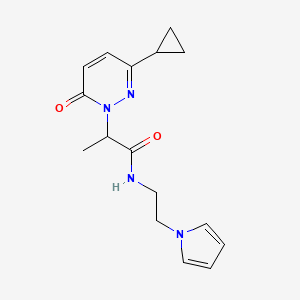
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide, also known as PEP005, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. PEP005 is a member of the ingenol family of compounds, which are derived from the sap of the Euphorbia peplus plant.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide involves the reaction of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid with 2-(1H-pyrrol-1-yl)ethylamine, followed by the addition of propanoyl chloride to form the final product.
Starting Materials
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid, 2-(1H-pyrrol-1-yl)ethylamine, Propanoyl chloride
Reaction
Step 1: 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid is reacted with 2-(1H-pyrrol-1-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethylamide., Step 2: Propanoyl chloride is added to the reaction mixture and the reaction is allowed to proceed to completion to form the final product N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide., Step 3: The product is purified by column chromatography using a suitable solvent system.
Mécanisme D'action
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide works by activating PKC, a family of enzymes that play a key role in cell signaling and regulation. PKC activation leads to the phosphorylation of a wide range of target proteins, which can have a variety of effects on cell behavior. In the case of cancer cells, PKC activation leads to the induction of apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide has been shown to have a variety of biochemical and physiological effects on cancer cells. It induces the expression of pro-apoptotic proteins, such as Bax and Bak, and inhibits the expression of anti-apoptotic proteins, such as Bcl-2. N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide also inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has been extensively studied for its anticancer activity. However, N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide also has some limitations. It is a highly reactive compound that can be difficult to handle, and it has limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide. One area of interest is the development of N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide-based therapies for the treatment of cancer. Another area of research is the identification of new targets for PKC activation, which could lead to the development of new anticancer agents. Finally, there is interest in exploring the potential of N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide for the treatment of other diseases, such as psoriasis and Alzheimer's disease.
Applications De Recherche Scientifique
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide has been studied extensively for its potential as an anticancer agent. It has been shown to have activity against a wide range of cancer cell lines, including melanoma, non-small cell lung cancer, and squamous cell carcinoma. N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide works by activating protein kinase C (PKC), which leads to the induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-pyrrol-1-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12(16(22)17-8-11-19-9-2-3-10-19)20-15(21)7-6-14(18-20)13-4-5-13/h2-3,6-7,9-10,12-13H,4-5,8,11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMDUBAEVUHURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC=C1)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

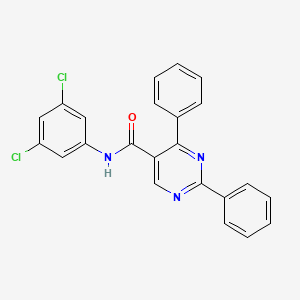
![N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2852752.png)
![Cyclopropyl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2852754.png)
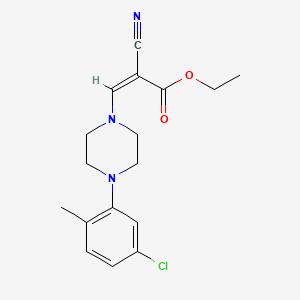
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2852757.png)
![Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2852759.png)
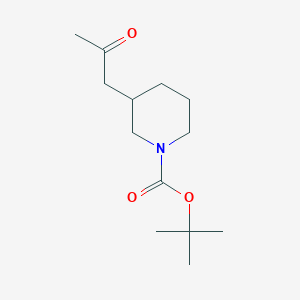
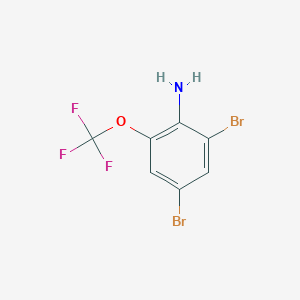
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2852764.png)
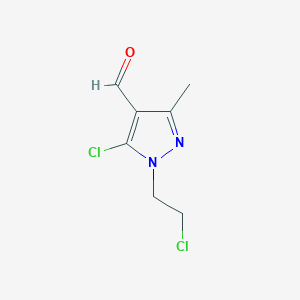
![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide](/img/structure/B2852767.png)
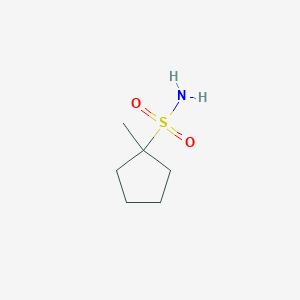
![N-(2-Cyano-3-methylbutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2852770.png)
